molecular formula C18H24Cl6N6 B8086271 Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride

Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride

Cat. No.: B8086271
M. Wt: 537.1 g/mol
InChI Key: PUXBEKLSMBVFNW-UHFFFAOYSA-N
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Description

Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride is a chemical compound with the molecular formula C18H24Cl6N6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six amine groups attached to the triphenylene core, each paired with a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride typically involves the multi-step functionalization of triphenylene. One common method includes the nitration of triphenylene to introduce nitro groups, followed by reduction to convert these nitro groups into amine groups. The final step involves the treatment of the hexaamine derivative with hydrochloric acid to form the hexahydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride involves its ability to form stable complexes with metal ions and other molecules. The amine groups can coordinate with metal ions, facilitating various catalytic and electronic processes. This coordination can influence molecular pathways and interactions, making it a valuable compound in catalysis and material science .

Comparison with Similar Compounds

    Triphenylene-2,3,6,7,10,11-hexaone: Similar structure but with carbonyl groups instead of amine groups.

    2,3,6,7,10,11-Triphenylenehexathiol: Contains thiol groups instead of amine groups.

    2,3,6,7,10,11-Hexaazatriphenylene: A nitrogen-containing polyheterocyclic aromatic system .

Uniqueness: Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride is unique due to its multiple amine groups, which provide versatile chemical reactivity and the ability to form stable complexes with various metal ions. This makes it particularly valuable in catalysis, material science, and pharmaceutical research .

Properties

IUPAC Name

triphenylene-2,3,6,7,10,11-hexamine;hexahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6.6ClH/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;;;;;;/h1-6H,19-24H2;6*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBEKLSMBVFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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